3-[(Methylsulfanyl)methyl]-6-(pyridin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines a triazole ring with a thiadiazole ring, further connected to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of microwave irradiation to facilitate the reaction and improve yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-mediated, catalyst-free synthesis methods is gaining traction due to their eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols .
Scientific Research Applications
Methyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but differs in the substituents attached to the rings.
1,2,4-Triazolo[1,5-a]pyridine: Contains a triazole ring fused with a pyridine ring but lacks the thiadiazole component.
Uniqueness
Methyl [6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its combination of triazole, thiadiazole, and pyridine rings, which confer specific chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C10H9N5S2 |
---|---|
Molecular Weight |
263.3 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H9N5S2/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-4-2-3-5-11-7/h2-5H,6H2,1H3 |
InChI Key |
GACJSJVNRRABHN-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)C3=CC=CC=N3 |
Origin of Product |
United States |
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